molecular formula C22H19N3OS B11203923 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,5-dimethylphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,5-dimethylphenyl)urea

Cat. No.: B11203923
M. Wt: 373.5 g/mol
InChI Key: DPGOYUHTSREVKA-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea typically involves the reaction of 2-aminobenzothiazole with appropriate phenyl isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-aminobenzothiazole and phenyl isocyanates. These intermediates are then reacted under optimized conditions to yield the final product. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-YL)PHENYL]-1-(3,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Phenyl isocyanates: Used in the synthesis of urea derivatives.

    Benzothiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea stands out due to its specific structural features, which confer unique biological and chemical properties. Its combination of benzothiazole and phenyl urea moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C22H19N3OS/c1-14-11-15(2)13-18(12-14)24-22(26)23-17-9-7-16(8-10-17)21-25-19-5-3-4-6-20(19)27-21/h3-13H,1-2H3,(H2,23,24,26)

InChI Key

DPGOYUHTSREVKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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